4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an oxazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring and the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and the oxazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The Fmoc protecting group can be selectively removed to expose reactive sites for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: This compound shares the Fmoc protecting group but differs in the core structure, lacking the oxazole ring and the difluoromethyl group.
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl]amino}-3-methyl-4-pentenoic acid: Another similar compound with the Fmoc group, but with a different backbone structure.
Uniqueness
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group and the oxazole ring, which confer distinct chemical properties and reactivity compared to other Fmoc-protected compounds .
Properties
Molecular Formula |
C20H14F2N2O5 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C20H14F2N2O5/c21-17(22)15-16(18(25)26)29-19(23-15)24-20(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,17H,9H2,(H,25,26)(H,23,24,27) |
InChI Key |
WYBNRXUZBNVVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=C(O4)C(=O)O)C(F)F |
Origin of Product |
United States |
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